2-[Ethyl(2-hydroxyethyl)amino]isonicotinic acid
Overview
Description
“2-[Ethyl(2-hydroxyethyl)amino]isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name and the structures of its parent compounds. It likely contains an isonicotinic acid moiety, which is a pyridine ring with a carboxylic acid substituent at the 4-position . Attached to this structure is an ethyl(2-hydroxyethyl)amino group. The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Organocatalysis in Synthesis
2-[Ethyl(2-hydroxyethyl)amino]isonicotinic acid has been explored as a catalyst in organic synthesis. Zolfigol et al. (2013) demonstrated its use as a dual and biological organocatalyst in the preparation of pyranopyrazoles, showcasing a green and efficient method under solvent-free conditions (Zolfigol et al., 2013).
Role in Chemical Reactions
The compound also plays a role in chemical reactions for synthesizing various derivatives. For example, Abramyants et al. (2018) reported its reaction with phenacyl bromides to form quaternary salts, subsequently used to synthesize isoguvacine (Abramyants et al., 2018).
Application in Tuberculosis Research
Winterstein et al. (1956) synthesized derivatives of isonicotinic acid hydrazide with amino acids for tuberculosis research, indicating the broader relevance of this compound in medical chemistry (Winterstein et al., 1956).
Corrosion Inhibition
In the field of materials science, Herrag et al. (2010) investigated derivatives of this compound as inhibitors against the corrosion of mild steel in hydrochloric acid solutions, demonstrating its potential in industrial applications (Herrag et al., 2010).
Biological Target in Mycobacterium Tuberculosis
Banerjee et al. (1994) explored the use of isonicotinic acid hydrazide derivatives as a target for treating Mycobacterium tuberculosis, highlighting its significance in the field of microbiology (Banerjee et al., 1994).
properties
IUPAC Name |
2-[ethyl(2-hydroxyethyl)amino]pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-2-12(5-6-13)9-7-8(10(14)15)3-4-11-9/h3-4,7,13H,2,5-6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKYCQFHJPSAEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.